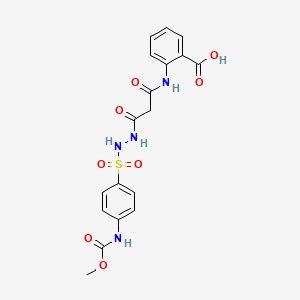
Benzoic acid, 2-((3-(2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-((3-(2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- is a complex organic compound that features a benzoic acid core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((3-(2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- typically involves multiple steps. One common method includes the reaction of benzoic acid derivatives with hydrazine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the careful control of temperature, pressure, and pH to optimize the reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((3-(2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzoic acid core.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 2-((3-(2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of benzoic acid, 2-((3-(2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-amino-, methyl ester: Similar in structure but with different functional groups.
2-Amino-3-methylbenzoic acid: Shares the benzoic acid core but has different substituents.
Benzoic acid, 2-amino-4-methyl-: Another derivative with variations in the amino and methyl groups.
Uniqueness
Benzoic acid, 2-((3-(2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
115150-38-4 |
|---|---|
Molecular Formula |
C18H18N4O8S |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
2-[[3-[2-[4-(methoxycarbonylamino)phenyl]sulfonylhydrazinyl]-3-oxopropanoyl]amino]benzoic acid |
InChI |
InChI=1S/C18H18N4O8S/c1-30-18(27)19-11-6-8-12(9-7-11)31(28,29)22-21-16(24)10-15(23)20-14-5-3-2-4-13(14)17(25)26/h2-9,22H,10H2,1H3,(H,19,27)(H,20,23)(H,21,24)(H,25,26) |
InChI Key |
BAILTPSKRKEULQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CC(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



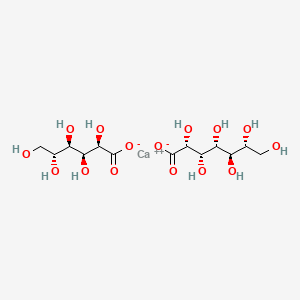
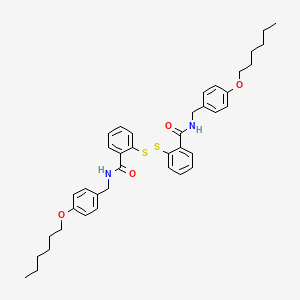
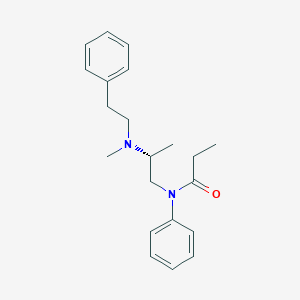
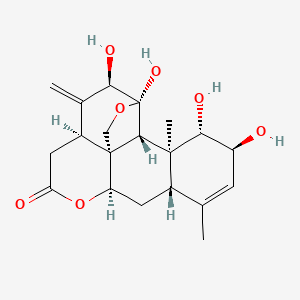
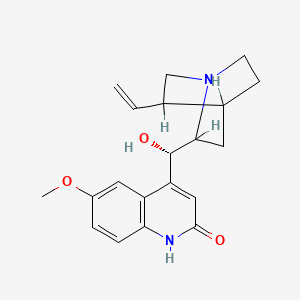

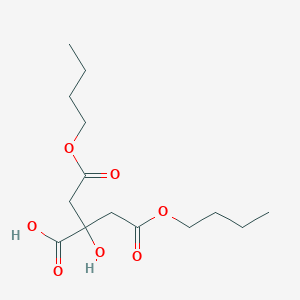
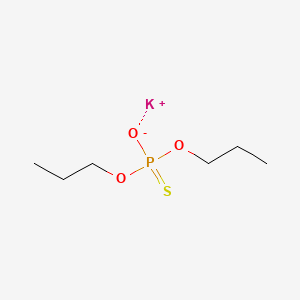
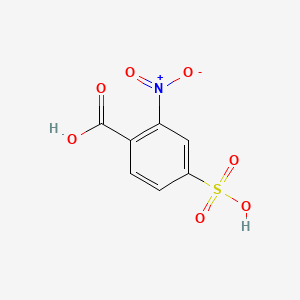
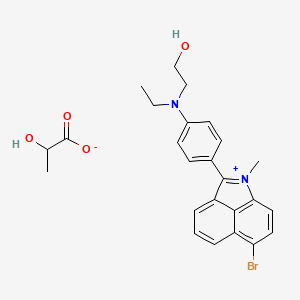
![1,1'-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride](/img/structure/B12705061.png)


